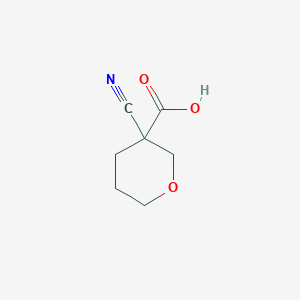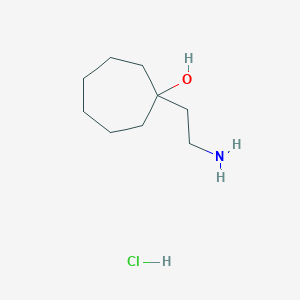
1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is a chemical compound with the molecular formula C9H20ClNO . It has a molecular weight of 193.71 g/mol. This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride is 1S/C9H19NO.ClH/c10-8-7-9(11)5-3-1-2-4-6-9;/h11H,1-8,10H2;1H . This code provides a specific string of characters representing the molecular structure of the compound.Scientific Research Applications
Molecular Recognition
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a compound structurally related to 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride, has been utilized in molecular recognition. It aids in the discrimination of isomers of various acids, including α-substituted carboxylic acids, phosphoric acids, and amino acids, through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Synthesis of β-Oligopeptides
Partially and fully protected β-oligopeptides have been synthesized from 1-(aminomethyl)cyclopropanecarboxylic acid, derived from similar compounds to 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride. These peptides exhibit a unique eight-membered ring with hydrogen bonding, suggesting potential applications in peptide and protein studies (Abele, Seiler, & Seebach, 1999).
Organic Chemistry and Synthesis
In organic chemistry, cyclohepta[b][1,4]benzoxazine, a derivative of cycloheptan-1-ol, has been synthesized and studied for its chemical properties. This kind of research highlights the potential for creating novel organic compounds with diverse applications (Nozoe, Okai, & Someya, 1978).
Amino Acid Derivatives
1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride related compounds have been used in the synthesis of enantiomerically pure amino acid derivatives. These derivatives are crucial in producing biologically active analogs and pharmaceuticals (Shireman & Miller, 2001).
Oligonucleotide Synthesis
The 2-(N-formyl-N-methyl)aminoethyl group, similar in structure to 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride, has been used in oligonucleotide synthesis. This showcases the potential of such compounds in genetic and therapeutic research (Grajkowski et al., 2001).
Safety And Hazards
The safety information available indicates that 1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
1-(2-aminoethyl)cycloheptan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c10-8-7-9(11)5-3-1-2-4-6-9;/h11H,1-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFHWJYPWDNNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)cycloheptan-1-ol hydrochloride | |
CAS RN |
1803594-69-5 |
Source


|
| Record name | 1-(2-aminoethyl)cycloheptan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

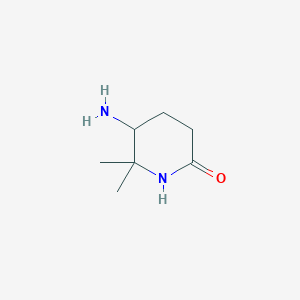

amine](/img/structure/B1381444.png)
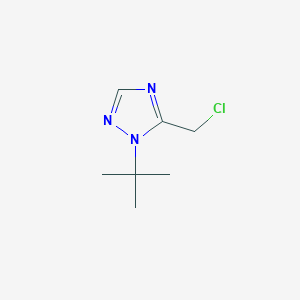
![1,3-Bis(2-ethylhexyl)-5,7-di(thiophen-2-yl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B1381448.png)

![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)
![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)
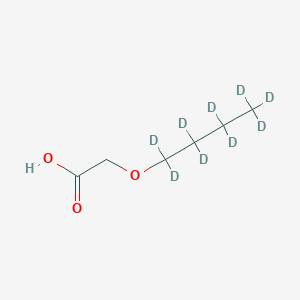
![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)

